
1-Ethyl-3-(furan-2-yl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(furan-2-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with an ethyl group and a furan ring, along with an aldehyde functional group
Méthodes De Préparation
The synthesis of 1-Ethyl-3-(furan-2-yl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpyrrole with furan-2-carbaldehyde under acidic conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the aldehyde group attaches to the pyrrole ring. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
1-Ethyl-3-(furan-2-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan and pyrrole rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.
Applications De Recherche Scientifique
1-Ethyl-3-(furan-2-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehyde groups.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(furan-2-yl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan and pyrrole rings can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function and stability.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-(furan-2-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Ethyl-3-(furan-2-yl)-1H-pyrrole-2-methanol: This compound has a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.
1-Ethyl-3-(furan-2-yl)-1H-pyrrole-2-carboxylic acid: This compound has a carboxylic acid group, which affects its solubility and reactivity compared to the aldehyde derivative.
1-Methyl-3-(furan-2-yl)-1H-pyrrole-2-carbaldehyde: This compound has a methyl group instead of an ethyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-ethyl-3-(furan-2-yl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-2-12-6-5-9(10(12)8-13)11-4-3-7-14-11/h3-8H,2H2,1H3 |
Clé InChI |
GACUSLCULTXDMP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=C1C=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



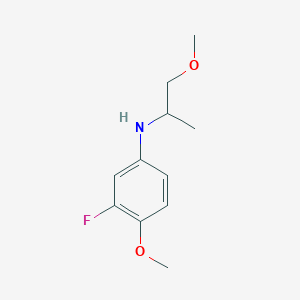

![5-Oxa-2-azaspiro[3.6]decane](/img/structure/B13240360.png)
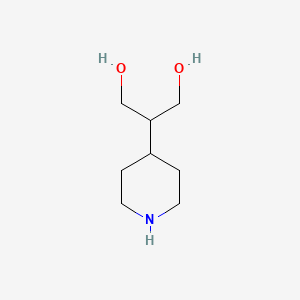

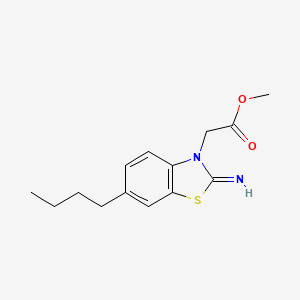
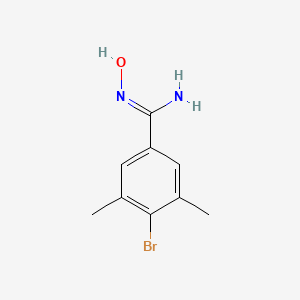
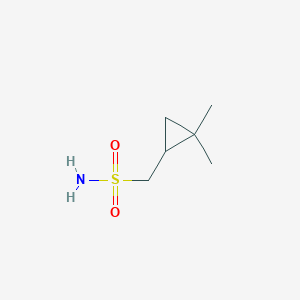
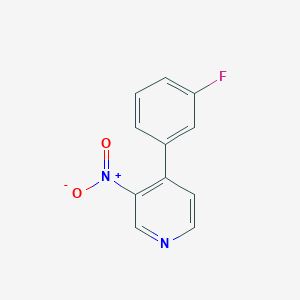

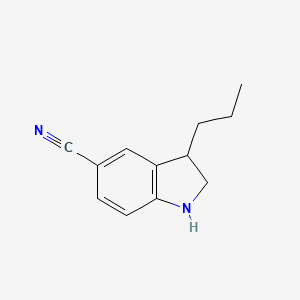
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13240431.png)
![7-Oxabicyclo[2.2.1]heptane-1-carbothioamide](/img/structure/B13240434.png)
